Product packaging for 5-Cyano-2-fluorobenzamide(Cat. No.:CAS No. 916213-61-1)

5-Cyano-2-fluorobenzamide

Cat. No.: B1429203
CAS No.: 916213-61-1
M. Wt: 164.14 g/mol
InChI Key: YKNAYZZTJKVZGH-UHFFFAOYSA-N
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Description

5-Cyano-2-fluorobenzamide is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O B1429203 5-Cyano-2-fluorobenzamide CAS No. 916213-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNAYZZTJKVZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312107
Record name 5-Cyano-2-fluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916213-61-1
Record name 5-Cyano-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916213-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyano-2-fluorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Systematic Nomenclature and Structural Features Within Substituted Benzamide Chemistry

From a chemical nomenclature standpoint, the compound is systematically named 5-Cyano-2-fluorobenzamide. molport.combldpharm.comambeed.com This name precisely describes its molecular structure: a benzamide (B126) core with a cyano group (-C≡N) at the fifth carbon position and a fluorine atom (-F) at the second carbon position of the benzene (B151609) ring.

The structure of this compound is notable for the interplay of its functional groups. The benzamide group itself is a common feature in many biologically active compounds. ontosight.aiontosight.ai The inclusion of a fluorine atom can significantly alter the electronic properties of the molecule, often leading to increased metabolic stability and binding affinity to biological targets. google.com The cyano group, being a strong electron-withdrawing group, further influences the molecule's reactivity and potential for intermolecular interactions. ebi.ac.uk

Below is an interactive data table summarizing the key identifiers for this compound:

IdentifierValue
IUPAC Name This compound
Molecular Formula C8H5FN2O
CAS Number 916213-61-1

Importance As a Synthetic Intermediate and Molecular Scaffold for Advanced Materials and Bioactive Molecules

Direct Amidation Routes to this compound

Direct amidation methods provide a straightforward approach to forming the central benzamide linkage of this compound. These routes typically begin with a pre-functionalized benzoic acid derivative, which is then coupled with an amine source.

Coupling Reactions of 5-Cyano-2-fluorobenzoic Acid Derivatives with Amines

A prevalent strategy for synthesizing this compound and its analogues involves the coupling of 5-cyano-2-fluorobenzoic acid or its activated derivatives with ammonia (B1221849) or primary amines. The direct reaction of 5-cyano-2-fluorobenzoic acid with an amine can be facilitated by standard peptide coupling reagents. evitachem.com

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, to promote the amidation reaction. For instance, 5-cyano-2-fluorobenzoic acid can be treated with a chlorinating agent to form 5-cyano-2-fluorobenzoyl chloride. google.com This acid chloride is then reacted with an appropriate amine to yield the desired benzamide. This two-step process, starting from the corresponding benzoic acid, is a common and effective method for creating a wide range of N-substituted benzamides. nih.gov

The following table summarizes the key reactants and products in this synthetic approach:

Starting MaterialReagentIntermediateProduct
5-Cyano-2-fluorobenzoic acidChlorinating Agent5-Cyano-2-fluorobenzoyl chlorideThis compound

This methodology has been successfully applied in the synthesis of various complex molecules where the this compound moiety is a crucial component. google.comgoogle.com

Nitrile Hydrolysis Approaches for Benzamide Moiety Formation

The formation of the benzamide functional group can also be achieved through the partial hydrolysis of a nitrile group. While complete hydrolysis of a nitrile typically yields a carboxylic acid, controlled conditions can stop the reaction at the amide stage. lumenlearning.com This reaction can be catalyzed by either acid or base. lumenlearning.com Under acidic conditions, protonation of the nitrile increases its electrophilicity, facilitating the nucleophilic attack of water. lumenlearning.com

Transition metal catalysts have also been employed to facilitate the hydration of nitriles to amides under milder conditions, which can help to avoid the formation of the corresponding carboxylic acid as a byproduct. orgsyn.org This method offers a valuable alternative for substrates that may be sensitive to harsh acidic or basic conditions. The process involves a nucleophilic attack on the nitrile carbon, leading to a tetrahedral intermediate that subsequently rearranges to form the amide. usc.edu

Synthesis of Fluoro- and Cyano-Substituted Aromatic Precursors

Strategies for Introducing Fluorine and Cyano Groups onto Aromatic Rings

Several methods exist for the introduction of fluorine and cyano groups onto aromatic rings, each with its own advantages and limitations.

Fluorination Methods:

Electrophilic Fluorination: This method uses electrophilic fluorinating agents like Selectfluor to introduce fluorine to an aromatic ring. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine, especially on electron-deficient aromatic rings. numberanalytics.comacs.org It involves the displacement of a leaving group, such as a nitro or halo group, by a fluoride (B91410) ion source like potassium fluoride or cesium fluoride. numberanalytics.comrsc.org

Sandmeyer-type Reactions: The Balz-Schiemann reaction is a classic method for introducing a single fluorine atom. google.com

Transition Metal-Catalyzed Fluorination: Palladium or copper catalysts can be used to facilitate fluorination reactions with aryl halides or triflates. numberanalytics.com

Electrochemical Fluorination: This method offers a reagent-free alternative by using an electrochemical cell to facilitate the fluorination process. numberanalytics.com

Cyanation Methods:

Nucleophilic Substitution: The reaction of an aryl halide with a cyanide salt, such as copper(I) cyanide (Rosenmund-von Braun reaction) or zinc cyanide, is a common method for introducing a cyano group. numberanalytics.comcolab.wsnumberanalytics.com Palladium or nickel catalysts are often employed to facilitate these cross-coupling reactions. numberanalytics.comthieme-connect.de

Sandmeyer Reaction: This reaction involves the conversion of an aryl diazonium salt to an aryl nitrile using a copper cyanide salt. numberanalytics.com

From Amides: Dehydration of a primary amide can also yield a nitrile. numberanalytics.com

The choice of method depends on the specific substrate and the desired regioselectivity. For instance, the synthesis of 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole was achieved through the nucleophilic aromatic substitution of fluorine atoms on a precursor with potassium cyanide. rsc.org

Preparation of Key Synthons, including 5-Cyano-2-fluorobenzoyl Chloride

A crucial intermediate for many syntheses of this compound derivatives is 5-cyano-2-fluorobenzoyl chloride. smolecule.com This key synthon is typically prepared from 5-cyano-2-fluorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.comnih.gov The benzoic acid precursor itself can be synthesized from starting materials like 3,4-difluorobenzonitrile. google.com

The preparation of related chlorinated and fluorinated benzoyl chlorides, such as 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, has also been documented. google.commade-in-china.com These synthons serve as versatile building blocks for creating a diverse library of benzamide derivatives.

Below is a table detailing the properties of the key synthon, 5-Cyano-2-fluorobenzoyl chloride:

PropertyValue
IUPAC Name 5-cyano-2-fluorobenzoyl chloride
Molecular Formula C8H3ClFNO
Molecular Weight 183.56 g/mol
CAS Number Not specified in search results

Total Synthesis of Complex Molecules Incorporating the this compound Motif

The this compound scaffold is an integral part of numerous complex molecules with potential applications in medicinal chemistry and materials science. evitachem.comsmolecule.com The total synthesis of these molecules often involves the late-stage introduction of the this compound moiety or the construction of the molecule around this pre-formed fragment.

For example, the synthesis of N-(1-cyanocyclopropyl)-5-(2,2-dimethylpropanoylamino)-2-fluorobenzamide involves the amidation of a 2-fluorobenzoic acid derivative. smolecule.com Similarly, the synthesis of N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide involves the final step of forming an amide bond between a complex benzoxazole (B165842) amine and 4-cyano-2-fluorobenzoic acid using standard peptide coupling reagents. evitachem.com

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide also highlights the coupling of a complex heterocyclic amine with a fluorobenzoyl chloride derivative as a key step. evitachem.com These examples underscore the importance of the synthetic methods discussed previously for the construction of these elaborate and potentially bioactive molecules. The field of total synthesis provides a platform to test and refine synthetic methodologies, ultimately enabling the creation of novel and complex chemical entities. organic-chemistry.org

Process Intensification and Sustainable Synthesis Considerations for Benzamide Derivatives

The industrial synthesis of benzamide derivatives, including the pharmaceutically significant this compound, is increasingly governed by the principles of process intensification and green chemistry. These strategies aim to develop manufacturing routes that are not only economically viable but also safer, more efficient, and environmentally sustainable. Key areas of focus include the adoption of continuous flow manufacturing, the use of alternative energy sources like microwaves, and the implementation of greener catalysts and solvent systems.

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. acs.orgunito.it Compared to traditional batch processing, intensified methods like continuous flow chemistry offer significant advantages. unito.itd-nb.info These include superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced heat and mass transfer, and improved safety profiles by minimizing the volume of hazardous materials at any given time. unito.itmdpi.com The integration of unit operations into a single, continuous process can dramatically reduce plant footprint, capital expenditure, and operational costs. d-nb.info

Sustainable synthesis, or green chemistry, seeks to minimize the environmental impact of chemical processes. begellhouse.com This involves the use of renewable feedstocks, the reduction of waste, and the avoidance of toxic reagents and solvents. acs.orgsemanticscholar.org Methodologies such as solvent-free reactions, the use of water or other benign solvents, and the development of reusable, non-toxic catalysts are central to this approach. semanticscholar.orgvapourtec.comresearchgate.net

For benzamide derivatives, these principles are being applied to overcome the limitations of conventional synthesis routes, which often involve multiple steps, harsh reaction conditions, and the generation of significant waste. mdpi.comgoogle.com For instance, the synthesis of fluorobenzamides can involve traditional hydrolysis of fluorobenzonitriles in strong acids like sulfuric acid, leading to by-products and large volumes of acidic waste. google.com Greener alternatives, such as hydrolysis using hydrogen peroxide in the presence of an alkaline catalyst, have been developed to circumvent these issues. google.com Another innovative approach involves the hydration of nitriles to amides using a water extract of pomelo peel ash (WEPPA), which acts as a green reaction medium, eliminating the need for external catalysts or organic solvents. semanticscholar.orgresearchgate.net

Continuous Flow Synthesis of PARP Inhibitor Analogues

A multi-step continuous flow process was developed for HYDAMTIQ, involving a Suzuki-Miyaura coupling, a thermal cyclization, and a Mannich-type reaction. vapourtec.comacs.org This telescoped approach, where multiple reaction steps are connected without intermediate purification, significantly improves efficiency. acs.org The precise control afforded by the flow reactor resulted in a notable increase in yield and purity compared to batch methods. mdpi.com Furthermore, the flow process enhances safety by containing hazardous intermediates within a closed system and allows for easier scalability, making it highly suitable for pharmaceutical manufacturing. mdpi.comvapourtec.com

The improved sustainability of the flow synthesis is also evident when analyzing green chemistry metrics. For the synthesis of HYDAMTIQ, the E-factor (Environmental factor), which measures the mass of waste produced per unit of product, was dramatically reduced from 4172 in the batch process to 488 in the continuous flow synthesis. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for the PARP Inhibitor HYDAMTIQ

ParameterBatch ProcessingContinuous Flow SynthesisReference
Overall Yield23%55% mdpi.com
PurityData not specified≥97% mdpi.com
E-Factor (Waste/Product Ratio)4172488 mdpi.com
ScalabilityChallengingStraightforward, multigram scale achieved vapourtec.comacs.orgvapourtec.com
SafetyHigher risk with hazardous reagents/intermediates at scaleEnhanced safety due to small reaction volumes and contained system mdpi.comvapourtec.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis is another process intensification technique that has been successfully applied to the synthesis of benzamide derivatives. mdpi.comresearchgate.netresearchgate.net Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating. oatext.commdpi.com This rapid, uniform heating can also lead to higher yields and cleaner reaction profiles with fewer by-products. mdpi.com

The synthesis of various benzamides has been achieved under microwave irradiation, often in solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comoatext.com For example, acyclic imides have been prepared from nitriles and carboxylic anhydrides using a catalytic amount of p-toluenesulfonic acid under microwave irradiation, showing improved yields and reduced reaction times compared to conventional methods. researchgate.net Similarly, α,β-unsaturated compounds have been efficiently synthesized from aromatic aldehydes and cyanoacetamide under solvent-free microwave conditions. oatext.com These examples demonstrate the potential of microwave technology to create more sustainable synthetic routes for benzamide analogues.

Advances in Catalysis and Reaction Media

The development of novel catalytic systems and the use of green reaction media are crucial for the sustainable synthesis of benzamides. The reliance on precious metal catalysts like palladium for cross-coupling reactions is a concern due to cost and environmental impact from mining. acs.org Research is ongoing into the use of more abundant and less toxic first-row transition metals like nickel, iron, and cobalt as catalysts. acs.org

For the synthesis of fluorobenzamides, a patented method describes the hydrolysis of a fluoro-cyanophenyl compound in an aqueous hydrogen peroxide solution with a catalytic amount of alkali, achieving a purity of over 99.5%. google.com This process avoids the use of strong acids and the associated waste treatment issues. google.com

An even more eco-friendly approach has been demonstrated for the hydration of nitriles to amides using a water extract of pomelo peel ash (WEPPA). semanticscholar.orgresearchgate.net This method was successfully used to synthesize 4-fluorobenzamide (B1200420) from 4-fluorobenzonitrile (B33359) in good yield without any external transition metals, bases, or organic solvents. semanticscholar.orgresearchgate.net The WEPPA medium, which is basic, can be easily prepared from agricultural waste and can be recycled and reused, showcasing a highly sustainable and practical synthetic strategy. semanticscholar.orgresearchgate.net

Chemical Transformations and Derivatization Strategies of 5 Cyano 2 Fluorobenzamide

Reactions at the Benzamide (B126) Nitrogen Atom

The nitrogen atom of the benzamide moiety in 5-cyano-2-fluorobenzamide serves as a primary site for functionalization, enabling the introduction of a wide range of substituents through various N-functionalization reactions. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.

N-Functionalization: Alkylation, Acylation, and Arylation Reactions

The benzamide nitrogen can readily undergo alkylation, acylation, and arylation to afford a diverse set of N-substituted derivatives. While specific examples directly employing this compound are not extensively detailed in the reviewed literature, the general principles of these transformations are well-established for benzamides.

N-Alkylation typically involves the reaction of the benzamide with an alkyl halide in the presence of a base. The choice of base and solvent is critical to achieving optimal yields and preventing side reactions.

N-Acylation introduces an acyl group onto the benzamide nitrogen, commonly through reaction with an acyl chloride or anhydride. This transformation is often used to synthesize more complex amide structures or to introduce specific functional groups.

N-Arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming N-aryl bonds. This palladium-catalyzed cross-coupling reaction between an aryl halide and the benzamide nitrogen allows for the synthesis of a wide range of N-arylbenzamide derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions.

Formation of Substituted N-Aryl and N-Heteroaryl Benzamide Analogues

The synthesis of N-aryl and N-heteroaryl benzamide analogues is a significant strategy in medicinal chemistry, as these motifs are present in numerous bioactive compounds. The palladium-catalyzed Buchwald-Hartwig amination is a key method for achieving these transformations. By coupling this compound with various aryl and heteroaryl halides, a library of derivatives with diverse electronic and steric properties can be generated. The reaction conditions, including the specific palladium precursor, phosphine (B1218219) ligand, and base, must be carefully optimized for each substrate combination to achieve high yields.

Reactivity of the Cyano Group

The cyano group of this compound is a versatile functional group that can participate in a variety of chemical transformations, including nucleophilic additions and reductions, providing access to a range of important chemical intermediates and final products.

Nucleophilic Additions and Cyclization Reactions to Form Heterocycles

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity can be harnessed to construct various heterocyclic systems. For instance, reaction with binucleophiles can lead to the formation of five- or six-membered rings. While specific examples starting from this compound are not prevalent in the literature, the general reactivity pattern of nitriles suggests its potential in the synthesis of heterocycles such as pyrazoles, imidazoles, and pyrimidines. These reactions often proceed through an initial nucleophilic addition to the cyano group, followed by an intramolecular cyclization.

The following table outlines potential heterocyclic systems that could be synthesized from this compound based on known nitrile chemistry.

Heterocyclic SystemPotential Reagents
TetrazolesSodium azide
Thiazolesα-haloketones and a sulfur source
Imidazolesα-aminoketones
PyrimidinesAmidines

Reductive Transformations of the Nitrile Moiety

The cyano group can be readily reduced to a primary amine (aminomethyl group), a valuable functional group for further derivatization. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl benzamide can then be used in a variety of subsequent reactions, such as amide bond formation or the synthesis of more complex nitrogen-containing heterocycles.

Modifications of the Fluoro-Substituted Aromatic Ring

The fluorine atom on the aromatic ring of this compound is a key site for modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the cyano and benzamide groups activates the ortho-positioned fluorine atom towards displacement by various nucleophiles.

This reactivity allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, at the 2-position of the benzamide ring. The facility of the SNAr reaction is dependent on the nature of the nucleophile and the reaction conditions. For example, reaction with amines can lead to the formation of 2-aminobenzamide (B116534) derivatives, which are important precursors for the synthesis of various heterocyclic compounds, including quinazolinones.

The table below summarizes some potential nucleophilic aromatic substitution reactions on this compound.

NucleophileProduct Type
Amines (R-NH₂)2-Amino-5-cyanobenzamides
Alcohols (R-OH) / Alkoxides (R-O⁻)2-Alkoxy-5-cyanobenzamides
Thiols (R-SH) / Thiolates (R-S⁻)2-Thioether-5-cyanobenzamides

Exploration of Electrophilic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the cumulative deactivating effects of the three substituents. The cyano group is a strong deactivating, meta-directing group, while the fluorine and amide groups are deactivating but ortho, para-directing. The interplay of these competing electronic influences determines the position of any potential substitution.

The directing effects of the substituents are as follows:

Fluorine (-F): Directs incoming electrophiles to the ortho (position 3) and para (position 5, occupied) positions.

Amide (-CONH₂): Directs incoming electrophiles to the ortho (position 3) and para (position 6) positions.

Cyano (-CN): Directs incoming electrophiles to the meta (positions 3) positions relative to itself.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.
PositionDirecting InfluencePredicted Reactivity
3ortho to -F, ortho to -CONH₂, meta to -CNHighly Deactivated
4meta to -F, meta to -CONH₂Highly Deactivated
6ortho to -F, para to -CONH₂Deactivated but most probable site

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions offer a powerful method for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly noteworthy. In the case of this compound, the C-F bond can potentially serve as the electrophilic partner. Although C-F bonds are traditionally less reactive than C-Br or C-I bonds in such couplings, advancements in catalyst design, particularly using electron-rich, bulky phosphine ligands, have enabled the activation of C-F bonds.

A Suzuki-Miyaura coupling of this compound with an arylboronic acid would replace the fluorine atom with a new aryl group, leading to the formation of substituted 5-cyanobiphenyl-2-carboxamides. This strategy provides a modular approach to complex biaryl structures. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Fluoroaryl Compounds.
ComponentExample
Aryl HalideThis compound
Boronic AcidPhenylboronic acid
CatalystPd(OAc)₂ or Pd₂(dba)₃
LigandSPhos, XPhos, or RuPhos
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄
SolventToluene, Dioxane, or DMF/Water

Construction of Fused Ring Systems Involving the Benzamide Core

The architecture of this compound is highly conducive to the synthesis of fused heterocyclic systems, particularly quinazolinones. The ortho-disposition of the fluorine atom and the benzamide group allows for cyclization reactions via nucleophilic aromatic substitution (SNAr).

A common and effective strategy involves the reaction of 2-fluorobenzamides with nitrogen-containing nucleophiles like amides or nitriles. In a typical synthesis, this compound can be treated with an amide in the presence of a base such as cesium carbonate (Cs₂CO₃). The reaction proceeds through an initial SNAr step where the amide nitrogen displaces the fluoride (B91410) ion, followed by an intramolecular cyclization-condensation to form the quinazolinone ring. This method provides a direct route to 7-cyano-substituted quinazolinones, which are valuable scaffolds in medicinal chemistry.

Furthermore, the cyano and amide functionalities can be leveraged to construct other fused systems. For instance, the cyano group can participate in cyclization reactions with adjacent functionalities introduced synthetically, or the amide nitrogen can act as a nucleophile to form five- or six-membered rings. The reaction of benzamide-based precursors with reagents like hydrazine (B178648) can lead to fused pyrazole (B372694) systems, demonstrating the versatility of the benzamide core in building complex heterocyclic structures.

Table 3: Potential Fused Ring Systems from this compound.
Starting MaterialReagentResulting Fused SystemKey Reaction Type
This compoundPrimary Amide (R-CONH₂)7-Cyanoquinazolin-4-oneSNAr / Intramolecular Cyclization
This compoundNitrile (R-CN) + Catalyst7-Cyanoquinazolin-4-oneNucleophilic Addition / SNAr
(Modified) 5-Cyano-2-hydrazinobenzamideβ-KetoesterFused Pyrazole RingCondensation / Cyclization

Structural Characterization and Spectroscopic Analysis in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, principally ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 5-Cyano-2-fluorobenzamide provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum is expected to show complex signals for the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the cyano (-CN), fluoro (-F), and carboxamide (-CONH₂) groups influence the chemical shifts of these protons, typically shifting them to a lower field (higher ppm values). journals.co.zacdnsciencepub.com Furthermore, the fluorine atom will induce splitting of the signals for nearby protons (H-F coupling), complicating the multiplicity of the peaks. The two protons of the primary amide (-NH₂) may appear as one or two broad signals, depending on the solvent and temperature, due to quadrupole broadening and potential for restricted rotation around the C-N bond.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the cyano carbon, and one for the carbonyl carbon of the amide. The chemical shifts are highly dependent on the substituent. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, a key identifying feature. The carbonyl carbon and the cyano carbon will appear at the downfield end of the spectrum, though typically the cyano carbon resonance is significantly less intense. journals.co.zalibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling
¹HAromatic (H3, H4, H6)7.5 - 8.5Doublets, Triplets, or complex multiplets due to H-H and H-F coupling
¹HAmide (-NH₂)7.0 - 8.0Broad singlet(s)
¹³CCarbonyl (C=O)160 - 170Singlet or doublet (small coupling to F)
¹³CAromatic (C-F)155 - 165Doublet (large ¹JCF)
¹³CAromatic (C-H, C-CN, C-CONH₂)110 - 140Doublets (due to C-F coupling)
¹³CCyano (-CN)115 - 125Singlet or doublet (small coupling to F)

For unambiguous assignment of all proton and carbon signals, especially in complex spin systems like that of this compound, advanced 2D NMR experiments are indispensable. scispace.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of which proton is bonded to which carbon in the aromatic ring. preprints.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the preferred conformation of the amide group relative to the aromatic ring.

Together, these techniques allow for a complete and confident assignment of the molecule's constitution and conformation in solution. preprints.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing the intact molecule to be ionized with minimal fragmentation. In positive ion mode, the molecule would typically be observed as the protonated species [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. nih.govresearchgate.net For this compound (C₈H₅FN₂O), the exact mass of the neutral molecule is 164.0386. HRMS would be able to confirm the presence of the [M+H]⁺ ion at m/z 165.0459, distinguishing it from other ions with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint. nih.gov Common fragmentation pathways for benzamides include the loss of neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O), and cleavage of the amide bond. researchgate.net

Table 2: Expected Key Ions in the ESI-MS/MS Spectrum of this compound

Proposed Ion (m/z)FormulaProposed Neutral LossStructural Origin
165.0459[C₈H₆FN₂O]⁺-Protonated Molecular Ion [M+H]⁺
148.0190[C₈H₃FN₂]⁺H₂OLoss of water from the amide group
121.0142[C₇H₃FN]⁺CONH₂Cleavage and loss of the amide group
94.0240[C₆H₃F]⁺CONH₂, CNLoss of amide and cyano groups

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov An LC system is used to separate the target compound from impurities, starting materials, or byproducts in a sample mixture. As each component elutes from the LC column, it is introduced directly into the mass spectrometer. The MS provides a mass spectrum for each separated component, allowing for positive identification based on its molecular weight. This method is exceptionally useful for assessing the purity of a synthesized batch of this compound and for identifying trace-level impurities that might not be visible by other techniques like NMR. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a unique "fingerprint" of the molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques. In general, vibrations that involve a significant change in the dipole moment are strong in the IR spectrum, while vibrations that cause a change in polarizability are strong in the Raman spectrum.

For this compound, key vibrational modes can be readily identified. nih.gov The nitrile (-C≡N) group gives rise to a sharp, intense absorption in the IR spectrum in a region where few other groups absorb. The amide group exhibits several characteristic bands, including the N-H stretches, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The C-F bond and various vibrations of the aromatic ring also produce characteristic signals. researchgate.net The analysis of these frequencies confirms the presence of all key functional groups within the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H StretchAmide (-NH₂)3100 - 3500Medium-Strong, often two bands
C-H StretchAromatic3000 - 3100Medium-Weak
C≡N StretchNitrile2220 - 2260Strong, sharp
C=O Stretch (Amide I)Amide1650 - 1690Very Strong
N-H Bend (Amide II)Amide1580 - 1650Strong
C=C StretchAromatic Ring1450 - 1600Medium-Strong
C-F StretchFluoroaromatic1100 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light that are absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For an aromatic compound like this compound, the primary chromophore is the substituted benzene ring. The presence of the cyano (-CN) and amide (-CONH2) groups, which are auxochromes, and the fluorine (-F) atom can influence the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax). Typically, aromatic systems exhibit π → π* transitions, which are often intense and occur in the UV region. The presence of non-bonding electrons on the oxygen and nitrogen atoms of the amide group could also lead to n → π* transitions, which are generally of lower intensity.

A hypothetical UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the ultraviolet region. The precise λmax values and their corresponding molar absorptivities (ε) would provide valuable information about the electronic structure of the molecule. Solvents can also influence the spectrum; polar solvents may cause a shift in the λmax compared to non-polar solvents, providing further insight into the nature of the electronic transitions.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

ParameterExpected Value/InformationSignificance
λmax (nm) Expected in the UV region (e.g., 200-400 nm)Wavelength of maximum light absorption, indicative of specific electronic transitions (e.g., π → π* or n → π).
Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) High for π → π transitions, lower for n → π* transitionsA measure of how strongly the compound absorbs light at λmax. It is dependent on the probability of the electronic transition.
Solvent e.g., Ethanol, CyclohexaneThe polarity of the solvent can influence the position and intensity of absorption bands, providing information about the nature of the excited state.
Electronic Transitions π → π, n → πIdentification of the types of electron promotions occurring within the molecule upon UV-Vis light absorption.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to construct a three-dimensional electron density map of the molecule and, from that, determine the exact positions of the atoms.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For instance, it would definitively establish the planarity of the benzene ring and the orientation of the cyano and amide substituents relative to the ring.

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the amide group is capable of forming strong hydrogen bonds (N-H···O), which would likely play a significant role in the crystal packing. The cyano group and the fluorine atom could also participate in weaker intermolecular interactions. Understanding the crystal packing is crucial as it influences physical properties such as melting point, solubility, and stability.

Table 2: Key Parameters from a Hypothetical X-ray Crystallographic Analysis of this compound

ParameterInformation ProvidedSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry operations that can be applied to the unit cell to generate the entire crystal structure.
Unit Cell Dimensions (Å, °) a, b, c, α, β, γThe dimensions and angles of the smallest repeating unit of the crystal lattice.
Bond Lengths (Å) e.g., C-C, C-N, C-O, C-FPrecise distances between bonded atoms, providing insight into bond order and electronic effects.
Bond Angles (°) e.g., C-C-C, C-C-NThe angles between adjacent bonds, defining the local geometry of the atoms.
Torsion Angles (°) e.g., Dihedral angle between the plane of the benzene ring and the amide groupDescribes the conformation of the molecule and the spatial relationship between different functional groups.
Intermolecular Interactions e.g., Hydrogen bonds, π-π stackingDetails the non-covalent forces that hold the molecules together in the crystal, influencing the material's properties.

Computational and Theoretical Investigations of 5 Cyano 2 Fluorobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. aps.orgnih.gov These calculations provide insights into the molecule's geometry, stability, and reactivity by approximating the solutions to the Schrödinger equation. For 5-Cyano-2-fluorobenzamide, DFT can elucidate how the electron-withdrawing cyano and fluoro groups influence the electronic distribution across the benzamide (B126) scaffold.

Energy Minimization and Conformational Landscape Mapping

A molecule's three-dimensional shape is crucial for its function and interactions. Energy minimization calculations are performed to identify the most stable geometric arrangement of atoms, known as the ground state conformation. echemcom.com For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy.

Beyond the single lowest-energy state, conformational landscape mapping explores other stable or metastable conformations the molecule can adopt. nih.govelifesciences.org This is particularly important for understanding the flexibility of the molecule, such as the rotation around the carbon-amide bond. By systematically rotating key bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. This map reveals the energy barriers between different conformations and identifies low-energy conformers that are likely to exist and be biologically active. nih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

DFT is also employed to predict various spectroscopic properties, which can help in the characterization of the compound. For instance, theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. rsc.orgnih.gov These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Furthermore, analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about its chemical reactivity. nih.gov The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's stability and reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive. DFT calculations can map out these orbitals and compute various molecular descriptors related to reactivity. nih.gov This information is valuable for predicting potential reaction pathways and understanding the molecule's metabolic fate.

Calculated Electronic Property Significance
HOMO EnergyEnergy of the outermost electron orbital; relates to the ability to donate electrons.
LUMO EnergyEnergy of the lowest empty electron orbital; relates to the ability to accept electrons.
HOMO-LUMO GapDifference in energy between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole MomentMeasure of the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to predict sites for electrophilic and nucleophilic attack.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at a molecular level.

Simulation of Binding to Receptor Allosteric Sites

While some ligands bind directly to the primary (orthosteric) site of a receptor, others bind to secondary (allosteric) sites, modulating the receptor's activity. nih.govnih.gov Docking simulations can be used to explore the binding of this compound to such allosteric sites. nih.govx-mol.com The process involves generating a multitude of possible binding poses of the ligand within the specified site and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower docking score generally indicates a more favorable binding interaction. These simulations can reveal whether the molecule fits well within the pocket and what its most likely binding orientation is.

Identification of Critical Amino Acid Residues for Ligand Affinity

Once a plausible binding pose is identified, the specific interactions between the ligand and the amino acid residues of the protein can be analyzed in detail. This analysis is crucial for understanding the basis of the ligand's affinity and selectivity. nih.gov Key interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H in this compound) and acceptors (like backbone carbonyls or specific residue side chains in the protein).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (like the benzene (B151609) ring) and hydrophobic residues in the binding pocket.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings.

By identifying which residues form these critical interactions, researchers can understand why the ligand binds and can propose modifications to the ligand to improve its affinity or other properties. nih.gov

Parameter Description
Binding Energy (kcal/mol) An estimation of the binding affinity between the ligand and the protein. More negative values typically indicate stronger binding.
Interacting Residues The specific amino acid residues in the protein's binding site that make contact with the ligand.
Interaction Type The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking.
Hydrogen Bond Distance (Å) The distance between the donor and acceptor atoms in a hydrogen bond, typically between 2.5 and 3.5 Å for a strong bond.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. rsc.org

An MD simulation typically starts with the docked complex submerged in a simulated physiological environment (water and ions). Over a simulation period (often nanoseconds to microseconds), the trajectory of every atom is tracked. This allows researchers to observe how the ligand and protein adjust to each other and to assess the stability of the initial docked pose. Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low RMSD value suggests the complex is in a stable equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values can highlight flexible regions of the protein that may be important for ligand binding or protein function.

These simulations can confirm whether the interactions identified in docking are maintained over time and can reveal new, transient interactions that are not visible in a static model. This provides a more realistic and comprehensive understanding of the ligand's dynamic behavior at its target site. researchgate.netrsc.org

Mechanistic and Structure Activity Relationship Sar Studies in Biological Systems Non Clinical

Investigation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) Modulation

The 5-cyano-2-fluorobenzamide scaffold has been identified as a key structural component in the rational design of novel modulators for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). PPAR-γ is a ligand-activated nuclear receptor that plays a critical role in regulating lipid and glucose metabolism, making it a significant target for therapeutic intervention in metabolic diseases. Research efforts have focused on developing new benzamide (B126) derivatives that can act as potent modulators, particularly antagonists, of the PPAR-γ receptor.

The design strategy involves attaching various substituted aryl or heteroaryl groups to the nitrogen atom of the this compound core. The goal of this approach is to create compounds that can interact with the ligand-binding domain of PPAR-γ and modulate its activity. The synthesis of these derivatives is typically achieved through standard amide coupling reactions, where 5-cyano-2-fluorobenzoic acid is activated and then reacted with a diverse library of commercially available amines to rapidly generate a range of analogs for biological screening.

A selection of designed PPAR-γ modulators incorporating the this compound core is presented below.

Compound NameR¹ GroupR² Group
N-([2,3'-bipyridin]-5-yl)-5-cyano-2-fluorobenzamideCyanoFluoroC-R⁹N
5-cyano-2-fluoro-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamideCyanoFluoroC-R⁹N
5-cyano-2-fluoro-N-(2-(4-fluorophenyl)pyridin-4-yl)benzamideCyanoFluoroNC-R⁹
N-([2,3'-bipyridin]-4-yl)-5-cyano-2-fluorobenzamideCyanoFluoroNC-R⁹
Table based on data from patent AU2018382461B2.

To determine the functional activity of newly synthesized compounds incorporating the this compound core, a variety of in vitro cellular assays are employed. These assays are crucial for characterizing whether the ligands act as agonists (activators) or antagonists (inhibitors) of the PPAR-γ receptor.

A common method is the cell-based reporter gene assay. In this system, cells are engineered to express the PPAR-γ receptor and a reporter gene (such as luciferase) under the control of a PPAR-γ-responsive promoter. When a PPAR-γ agonist binds to the receptor, it initiates a cascade that leads to the transcription of the reporter gene, producing a measurable signal. Conversely, an antagonist will block this activation in the presence of a known agonist, resulting in a reduced signal.

Further mechanistic insights are gained through ligand-modulated receptor heterodimerization and co-factor binding assays. Ligand binding to PPAR-γ induces a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR) and subsequent recruitment of coactivator or corepressor proteins. Time-resolved fluorescence assays can quantify the binding of coactivator or corepressor peptides to the PPAR-γ/RXR complex. Agonists enhance coactivator binding, while antagonists may block this interaction or promote the binding of corepressors, thereby inhibiting receptor function. Adipocyte differentiation assays also serve as a functional confirmation of PPAR-γ antagonism, as antagonists can inhibit the differentiation process that is typically promoted by agonists.

Negative Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5)

Derivatives of this compound have been successfully identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). mGlu5 is a G-protein-coupled receptor that plays a significant role in excitatory neurotransmission in the central nervous system. Allosteric modulators bind to a site on the receptor that is distinct from the glutamate binding site, allowing for greater subtype selectivity.

The discovery of this class of NAMs was driven by the observation that a 3-cyano-5-fluorophenyl ring was a common structural feature in potent mGlu5 NAMs from different chemical series. This led to a focused medicinal chemistry effort to synthesize and evaluate a library of N-arylbenzamides built around this core. Functional cell-based assays, which measure the ability of a compound to block glutamate-induced calcium mobilization in cells expressing the mGlu5 receptor, were used to determine the potency (IC₅₀) of these derivatives.

Structure-activity relationship (SAR) studies revealed that the nature of the aryl or heteroaryl group attached to the amide nitrogen is a critical determinant of potency. For example, attaching a 6-methyl-2-aminopyridine moiety resulted in a nearly 50-fold improvement in potency compared to the unsubstituted 2-aminopyridine (B139424) derivative. Similarly, a 4-methylthiazole (B1212942) derivative was over 150 times more potent than its unsubstituted counterpart, highlighting the sensitivity of the allosteric pocket to minor structural modifications.

CompoundAmine MoietymGlu5 IC₅₀ (nM)
1 2-Aminopyridine2300
7 6-Methyl-2-aminopyridine47
4 2-Aminothiazole>10000
8 4-Methyl-2-aminothiazole65
18 4-Cyclopropyl-2-aminothiazole980
19 4-tert-Butyl-2-aminothiazole7400
Data derived from Lindsley, et al., Bioorganic & Medicinal Chemistry Letters, 2010.

To elucidate the precise binding interactions between this compound-based NAMs and the mGlu5 receptor, site-directed mutagenesis studies coupled with computational modeling have been employed. These studies are essential for characterizing the allosteric binding pocket, which is located within the seven-transmembrane (7TM) domain of the receptor.

By systematically mutating individual amino acid residues within the transmembrane domain and then evaluating the binding affinity of the NAMs, researchers have identified several key residues that are crucial for ligand recognition and binding across multiple NAM chemotypes. This work has revealed a common allosteric site that accommodates diverse chemical scaffolds.

For a range of mGlu5 NAMs, including those containing the benzamide core, a set of six residues were consistently identified as key determinants of binding affinity. These findings provide a detailed molecular understanding of how these compounds exert their negative allosteric effect and guide the future design of novel mGlu5 modulators.

Key ResidueLocationRole in Binding
Proline 654 (P654)Transmembrane Domain 3 (TM3)Major determinant of affinity for multiple NAM scaffolds
Tyrosine 658 (Y658)Transmembrane Domain 3 (TM3)Important for interaction with diverse chemotypes
Threonine 780 (T780)Transmembrane Domain 6 (TM6)Contributes to the binding of various NAMs
Tryptophan 784 (W784)Transmembrane Domain 6 (TM6)Key interaction site for allosteric modulators
Serine 808 (S808)Transmembrane Domain 7 (TM7)Critical for the affinity of multiple NAM classes
Alanine 809 (A809)Transmembrane Domain 7 (TM7)Identified as a key determinant across all tested scaffolds
Data derived from Gregory, et al., Molecular Pharmacology, 2013.

Enzyme Inhibition Profiles and Mechanistic Insights

While the this compound core is a well-established component of receptor modulators for PPAR-γ and mGlu5, its specific profile as an inhibitor of various enzyme families is not extensively documented in the scientific literature. Research has primarily focused on its interaction with these G-protein-coupled and nuclear receptors rather than on broad-spectrum enzymatic screening.

However, the broader chemical class of benzamide derivatives has been widely explored in the context of enzyme inhibition. Different benzamide-containing molecules have been designed and synthesized to act as inhibitors for a range of enzymes. For instance, specific benzamide derivatives have been investigated as potent inhibitors of histone deacetylases (HDACs), carbonic anhydrases, and urease. Additionally, other related structures have shown activity against enzymes such as acetylcholinesterase and p38α MAP kinase. These studies highlight the versatility of the benzamide scaffold in interacting with the active sites of various enzymes. The specific inhibitory activities and mechanisms of action are highly dependent on the complete molecular structure of the derivative, not just the benzamide moiety itself. Without specific screening data for this compound and its direct derivatives, its profile as an enzyme inhibitor remains largely uncharacterized.

Antimicrobial and Anticancer Research Potential of Related Benzamide Scaffolds

The benzamide scaffold, a core component of this compound, is a versatile pharmacophore that has demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties. nanobioletters.com The inherent chemical stability and the capacity for diverse substitutions on the phenyl ring make benzamide derivatives attractive candidates for drug discovery and development. nanobioletters.com

In the realm of antimicrobial research , various benzamide derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. nanobioletters.com For instance, studies have shown that certain substituted benzamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com The mechanism of action for these antimicrobial benzamides can vary, but they often involve the inhibition of essential cellular processes.

The anticancer potential of benzamide scaffolds is equally significant. nanobioletters.com Benzimidazole scaffolds, which share structural similarities with benzamides, have shown potent anticancer activity due to their resemblance to nucleosides, allowing them to interact with various biological targets involved in cancer progression. nih.govnih.gov These compounds can function as hydrogen bond donors and acceptors, facilitating binding to enzymes and receptors that play crucial roles in cell proliferation and survival. nih.govnih.gov One of the key mechanisms of anticancer activity for some benzamide-related structures is the inhibition of histone deacetylase (HDAC) enzymes. nih.gov For example, a series of N-benzyl-2-fluorobenzamide derivatives were identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are both implicated in the progression of triple-negative breast cancer. nih.gov

Furthermore, the hybridization of the benzamide or related scaffolds with other pharmacologically active moieties has led to the development of novel compounds with enhanced anticancer and antimicrobial activities. semanticscholar.orgresearchgate.net This approach aims to create multifunctional molecules that can target multiple pathways or possess a broader spectrum of activity. semanticscholar.orgresearchgate.net

The following table summarizes the antimicrobial and anticancer activities of selected benzamide and related scaffolds:

Table 1: Antimicrobial and Anticancer Activities of Benzamide-Related Scaffolds
Scaffold Biological Activity Target Organism/Cell Line Noted Effects
Substituted Benzamides Antibacterial B. subtilis, E. coli Significant zone of inhibition. nanobioletters.com
N-benzyl-2-fluorobenzamide derivatives Anticancer MDA-MB-231 cells (Triple-negative breast cancer) Dual inhibition of EGFR and HDAC3. nih.gov
Benzimidazole-triazole hybrids Anticancer HCT-116, HepG2, MCF-7, HeLa cancer cell lines Potent EGFR and Topoisomerase I inhibitory activity. nih.gov

Insecticidal Activity and Agricultural Chemical Development with Diamide (B1670390) Analogues

Diamide insecticides, which are structurally related to this compound, represent a significant class of agricultural chemicals known for their potent activity against a range of insect pests, particularly those from the order Lepidoptera. bohrium.comsci-hub.se These compounds, including commercial products like flubendiamide (B33115) and chlorantraniliprole (B1668704), act on insect ryanodine (B192298) receptors (RyRs), which are critical components of calcium channels in muscle cells. bohrium.comsci-hub.se By activating these receptors, diamide insecticides cause an uncontrolled release of calcium ions, leading to muscle contraction, paralysis, and ultimately, the death of the insect. sci-hub.senih.gov This unique mode of action provides an effective tool for pest management, especially in cases where resistance to other insecticide classes has developed. bohrium.comsci-hub.se

The development of novel diamide analogues is an active area of research driven by the need to overcome challenges such as pest resistance, environmental persistence, and potential risks to non-target organisms like aquatic invertebrates. bohrium.comnih.govrsc.org Structural modifications of existing diamide insecticides are a key strategy to discover new compounds with improved efficacy, better safety profiles, and a broader spectrum of activity. bohrium.comsci-hub.se

Research in this area has explored various modifications to the core diamide structure. For example, the introduction of α-amino acid subunits to replace the central component of chlorantraniliprole has led to the design and synthesis of novel diamide compounds with varying levels of insecticidal activity. bohrium.com Similarly, the synthesis of flubendiamide analogues bearing an alkoxyhexafluoroisopropyl moiety has resulted in compounds with high insecticidal activity against the oriental armyworm. nih.govrsc.org

The following table presents examples of diamide analogues and their insecticidal activities:

Table 2: Insecticidal Activity of Diamide Analogues
Compound Class Lead Compound Target Pest(s) Key Structural Modification
α-Diamide derivatives Chlorantraniliprole Plutella xylostella, Mythimna separata Introduction of α-amino acid subunits. bohrium.com
Flubendiamide analogues Flubendiamide Oriental armyworm (Mythimna separata) Incorporation of alkoxyhexafluoroisopropyl groups. nih.govrsc.org

Systematic Structure-Activity Relationship (SAR) Derivation and Lead Optimization

The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. mdpi.com Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications impact potency and selectivity, thereby guiding the design of more effective compounds.

The position of a substituent can dramatically alter a molecule's interaction with its biological target. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, a shift of an N-Boc piperazinyl substituent from the meta to the para position on the aniline (B41778) ring resulted in a significant increase in activity. mdpi.com This highlights the importance of spatial arrangement for optimal binding. Similarly, studies on thiosemicarbazide (B42300) derivatives have shown that the position of a methoxyphenyl substituent significantly determines their antibacterial activity. mdpi.com

The following table illustrates the impact of substituent position on the biological activity of selected compound series:

Table 3: Influence of Substituent Position on Biological Activity
Compound Series Substituent Position Change Impact on Activity
2-Phenoxybenzamides N-Boc piperazinyl meta to para Significant increase in antiplasmodial activity. mdpi.com
Thiosemicarbazides 3-methoxyphenyl Position 1 vs. other positions Significantly determines antibacterial potency. mdpi.com

Rational drug design is a powerful strategy for developing new and improved bioactive molecules based on a thorough understanding of the target's structure and the ligand's binding interactions. nih.govmdpi.com This approach moves away from traditional trial-and-error methods towards a more targeted and efficient discovery process. nih.gov

The design of enhanced bioactive analogues of benzamides often involves several key strategies:

Molecular Modification: This involves making systematic changes to a lead compound's structure to improve its activity, selectivity, or pharmacokinetic properties. nih.gov For example, modifying the length of benzamide-based HDAC inhibitors and varying substitutions on the terminal benzene (B151609) rings can lead to more potent compounds. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. nih.gov For instance, in the design of new meta-diamide insecticides, the principle of bioisosterism was used with cyproflanilide (B13465277) as the lead compound to generate novel structures with good activity. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, it can be used to design molecules that fit precisely into the active site. Molecular docking studies can predict the binding modes of designed compounds and help to prioritize them for synthesis and biological evaluation. nih.govnih.gov This approach was used in the development of N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors, where molecular modeling revealed how the different parts of the molecule interact with their respective targets. nih.gov

Scaffold Hopping: This involves replacing the core structure (scaffold) of a known active compound with a different scaffold while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.

The rational design process is iterative, involving cycles of design, synthesis, and biological testing to progressively refine the structure of the lead compound and optimize its desired properties. nih.gov

Patent Landscape, Research Trends, and Future Perspectives

Analysis of Intellectual Property for 5-Cyano-2-fluorobenzamide Synthesis and Applications

An analysis of the patent landscape reveals that this compound is a significant intermediate in the synthesis of a variety of commercially important compounds, particularly in the agrochemical and pharmaceutical sectors. The intellectual property surrounding this compound is primarily focused on its utility as a key building block for more complex molecules, rather than on the compound itself.

Patents frequently cite methods for preparing related substituted cyanobenzamides, which are then used to construct patented final products. For instance, processes for producing 2-amino-5-cyano-N,3-dimethylbenzamide, a structurally related anthranilamide, are detailed in patents for the synthesis of insecticidal compounds. google.comgoogleapis.com These patents underscore the industrial importance of the cyanobenzamide scaffold. The methods often involve the cyanation of a halogenated precursor, a common strategy in organic synthesis that highlights the value of intermediates like this compound.

The intellectual property indicates that the primary application of this and similar benzamides is in the creation of active ingredients for crop protection. The core structure is elaborated through various chemical reactions to produce final molecules with desired biological activities. The following table summarizes representative patents where related cyanobenzamide structures are key intermediates.

Patent NumberTitleRelevance to this compoundAssignee
US9169198B2Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamideDetails the synthesis of a key anthranilamide intermediate for insecticides, showcasing the industrial process for related cyanobenzamide compounds. google.comgoogle.comBayer CropScience AG
EP2213654A1Process for preparing 2-amino-5-bromobenzamide (B60110) derivativesDescribes the preparation of 2-amino-5-cyanobenzoic acid derivatives from bromo-precursors, a process relevant to the synthesis of functionalized benzamides. googleapis.comE. I. du Pont de Nemours and Company
US5162584AFluorobenzene derivativesCovers processes for preparing fluoroaromatic compounds useful as intermediates for agrochemicals and pharmaceuticals, indicating the broader context of fluorinated benzamide (B126) synthesis. google.comImperial Chemical Industries PLC

Emerging Research Directions in Substituted Benzamide Chemistry

The substituted benzamide scaffold is a cornerstone in medicinal chemistry, with research continually uncovering new therapeutic applications. mdpi.com Current research is expanding beyond traditional uses, focusing on novel molecular targets and complex disease pathways.

One major research direction is the development of benzamide derivatives as inhibitors of enzymes implicated in a range of diseases. This includes their investigation as:

Histone Deacetylase (HDAC) Inhibitors: Certain benzamide-based compounds, such as Entinostat (MS-275), are potent and selective inhibitors of Class I HDACs and are being evaluated for cancer therapy. nih.govnih.gov Research focuses on modifying the benzamide scaffold to improve potency and pharmacokinetic profiles. nih.gov

Glucokinase (GK) Activators: Benzamide derivatives are being designed as allosteric activators of glucokinase to treat type 2 diabetes by enhancing glucose metabolism. nih.govresearchgate.net Computational studies are often employed to optimize these derivatives. nih.gov

Multi-Target Inhibitors for Neurodegenerative Diseases: Recognizing the complex nature of conditions like Alzheimer's disease, researchers are designing benzamide compounds that can simultaneously inhibit multiple targets, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Another significant trend is the application of new synthetic methodologies to create diverse libraries of substituted benzamides. Modern organic synthesis techniques, including advanced cross-coupling reactions and C-H functionalization, are enabling medicinal chemists to access novel chemical space and generate complex benzamide derivatives with greater efficiency. This allows for more extensive structure-activity relationship (SAR) studies to identify promising drug candidates. nih.govnih.gov Furthermore, the quinoline (B57606) scaffold, a privileged structure in medicinal chemistry, is being combined with the benzamide core to develop novel fungicides and other bioactive agents. mdpi.com

Application of Fragment-Based Ligand Discovery (FBLD) Principles to Benzamide Scaffolds

Fragment-Based Ligand Discovery (FBLD) has become a powerful and efficient strategy in modern drug discovery, and the benzamide scaffold is well-suited for this approach. wikipedia.orgmdpi.com FBLD begins by screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. researchgate.netnih.gov These initial hits are then optimized and grown into more potent, lead-like molecules. nih.gov

The benzamide moiety possesses several characteristics that make it an ideal fragment:

Low Molecular Weight and Complexity: The basic benzamide structure is simple and falls within the typical size range for fragments (around 150-300 Da). wikipedia.orgmdpi.com

Hydrogen Bonding Capability: The amide group is an excellent hydrogen bond donor and acceptor, facilitating key interactions within a protein's binding pocket.

Synthetic Tractability: The benzamide scaffold is synthetically versatile, allowing for straightforward chemical modification at multiple positions on the aromatic ring and the amide nitrogen. This facilitates the rapid generation of analogues needed for hit-to-lead optimization.

Favorable Physicochemical Properties: Benzamides generally possess drug-like properties, providing a solid starting point for developing orally bioavailable candidates.

While specific FBLD campaigns explicitly detailing the use of a "benzamide fragment library" are not always published under such titles, the principles are widely applied. Many successful FBLD campaigns have led to drugs containing amide or benzamide functionalities. For example, Vemurafenib and Venetoclax are FDA-approved drugs that emerged from FBLD campaigns and feature complex structures built around core fragments. nih.govresearchgate.netnih.govfrontiersin.org The benzamide scaffold is a common constituent of fragment libraries used across the pharmaceutical industry to screen a wide variety of targets, from kinases to proteases, due to its ability to form robust and specific interactions. york.ac.uk

Interdisciplinary Research Opportunities and Collaborative Initiatives

The journey of a chemical compound from a simple intermediate like this compound to a final, complex therapeutic agent is inherently multidisciplinary. It necessitates close collaboration among experts from various scientific fields. The development of novel substituted benzamide drugs provides a fertile ground for such interdisciplinary initiatives.

Key areas of collaboration include:

Chemistry and Biology: Synthetic chemists who design and prepare novel benzamide derivatives work alongside biologists and pharmacologists who evaluate their activity in cellular and in vivo models. This iterative cycle of synthesis and testing is fundamental to medicinal chemistry.

Computational and Structural Science: Computational chemists use molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding of benzamide derivatives to their targets and guide the design of more potent compounds. nih.govumpr.ac.id Structural biologists use techniques like X-ray crystallography to solve the structures of fragments bound to their protein targets, providing crucial insights for the structure-based design phase of FBLD.

Translational Medicine: Bringing a new drug to the clinic requires collaboration with experts in pharmacokinetics, toxicology, and clinical trial design to ensure that promising compounds are not only effective but also safe for human use.

The increasing complexity of drug discovery has led to the formation of large-scale collaborative initiatives. These often involve partnerships between academic institutions, pharmaceutical companies, and government-funded organizations. Such collaborations pool resources and expertise, accelerating the pace of research. acs.org Initiatives that build public-private partnerships are crucial for tackling challenging diseases and exploring novel therapeutic modalities based on versatile scaffolds like substituted benzamides. This collaborative approach is essential for translating fundamental chemical research into tangible clinical benefits. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-Cyano-2-fluorobenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of fluorinated benzamides like this compound typically involves coupling reactions or functional group transformations. For example, amidation of 5-Cyano-2-fluorobenzoic acid (or its acid chloride) with amines under controlled conditions is a common approach. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. benzene), temperature (0–50°C), and catalysts (e.g., thionyl chloride or oxalyl chloride) critically affect yield and purity . A comparative analysis of conditions for analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) shows that extended reaction times (4–12 hours) at moderate temperatures (50°C) improve selectivity. Purification via water washing and filtration is recommended to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H NMR identifies aromatic protons and substituent effects (e.g., fluorine-induced deshielding at ~δ 7.5–8.5 ppm). 19F NMR confirms the presence of fluorine atoms (singlets or doublets depending on substitution).
  • IR Spectroscopy : Stretching frequencies for the cyano group (~2220 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., expected [M+H]+ for C8H4FN2O: 179.0353).
    Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps), which correlate with reactivity. For fluorinated benzamides, exact-exchange hybrid functionals (e.g., Becke’s 1993 method) improve thermochemical accuracy, with average deviations <3 kcal/mol for atomization energies . Steps:

Geometry Optimization : Minimize energy using Gaussian or ORCA.

Frequency Analysis : Confirm absence of imaginary frequencies (stable structure).

Electronic Properties : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
Compare results with experimental UV-Vis or cyclic voltammetry data to validate predictions .

Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields during fluorinated benzamide synthesis?

  • Methodological Answer : Systematic approaches include:
  • Design of Experiments (DoE) : Vary parameters (e.g., solvent, temperature) in a factorial design to identify statistically significant factors.
  • Analytical Cross-Validation : Use HPLC or GC-MS to detect side products or degradation.
  • Replication : Repeat trials under identical conditions to distinguish random vs. systematic errors.
    For example, discrepancies in yields for 2-chloro-4-fluoro-5-nitrobenzoyl chloride synthesis were traced to trace moisture in solvents, highlighting the need for rigorous drying protocols .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

  • Methodological Answer : SAR strategies involve:
  • Substituent Variation : Modify the cyano (electron-withdrawing) or fluoro (meta-directing) groups to alter binding affinity.
  • In Silico Screening : Dock analogs into target protein active sites (e.g., kinases) using AutoDock Vina.
  • In Vitro Assays : Test derivatives for IC50 values against disease-relevant enzymes.
    For related compounds, fluorination at the 2-position enhanced metabolic stability in medicinal chemistry applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.